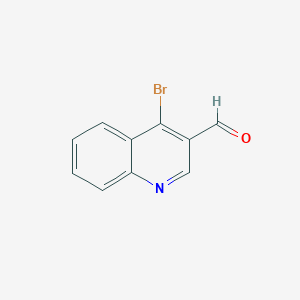

4-Bromoquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHSDNPYANCJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Bromine Substituent at C-4

The bromine atom at the C-4 position of the quinoline (B57606) ring is susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 4-bromoquinoline-3-carbaldehyde serves as a competent substrate in such transformations. researchgate.netsigmaaldrich.comorganic-chemistry.org

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a widely employed method for generating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, this reaction allows for the introduction of a wide variety of substituents at the C-4 position. libretexts.orgfishersci.se

The Heck reaction provides a means to form substituted alkenes by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylquinoline derivative. libretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Reactant | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or other phosphines | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | Arylboronic acid | 4-Arylquinoline-3-carbaldehyde |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene (e.g., styrene, acrylates) | 4-Vinylquinoline-3-carbaldehyde |

Nucleophilic aromatic substitution (SNAr) offers a pathway for the direct replacement of the bromine atom at C-4 by a nucleophile. nih.gov This reaction is generally facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In the case of this compound, the quinoline nitrogen and the carbaldehyde group contribute to the electrophilicity of the C-4 position, making it susceptible to nucleophilic attack. science.govyoutube.com

The mechanism proceeds via an addition-elimination sequence. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.orglibretexts.org Subsequently, the bromide ion is expelled, and the aromaticity of the quinoline ring is restored. libretexts.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in this reaction, allowing for the introduction of diverse functionalities at the C-4 position.

Transformations of the Carbaldehyde Group at C-3

The carbaldehyde functionality at the C-3 position is a versatile handle for a wide range of chemical modifications, including nucleophilic additions, olefinations, and condensation reactions.

The carbonyl carbon of the carbaldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.comfiveable.melibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org Subsequent protonation of the resulting alkoxide yields an alcohol. openstax.org

A wide array of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions. khanacademy.org These reactions are fundamental for extending the carbon skeleton and introducing new functional groups. For instance, reaction with a Grignard reagent (R-MgBr) would yield a secondary alcohol, 4-bromo-3-(1-hydroxyalkyl)quinoline.

| Nucleophile | Reagent Type | Initial Product | Final Product (after workup) |

| Hydride | NaBH₄, LiAlH₄ | Alkoxide | 4-Bromoquinolin-3-yl)methanol |

| Alkyl/Aryl | R-MgBr, R-Li | Alkoxide | Secondary alcohol |

| Cyanide | NaCN, KCN | Cyanohydrin alkoxide | 4-Bromo-3-(hydroxy(cyano)methyl)quinoline |

The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into olefins. libretexts.orgwikipedia.orgadichemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base. masterorganicchemistry.com

The mechanism of the Wittig reaction is generally understood to proceed through the formation of a betaine intermediate, which then collapses to an oxaphosphetane. adichemistry.com This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. masterorganicchemistry.com By employing this compound in a Wittig reaction, a vinyl group can be introduced at the C-3 position, leading to the formation of 4-bromo-3-vinylquinoline derivatives. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide used. adichemistry.comorganic-chemistry.org

The carbaldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org

Imine formation occurs when the aldehyde is treated with a primary amine (R-NH₂), resulting in a C=N double bond. masterorganicchemistry.comorganic-chemistry.org The reaction is often catalyzed by acid and is generally reversible. libretexts.org

Hydrazone formation is a similar condensation reaction involving hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). masterorganicchemistry.com The resulting hydrazones are often stable, crystalline solids. libretexts.orgresearchgate.net These condensation reactions are crucial for the synthesis of various heterocyclic systems and for the preparation of derivatives for characterization purposes.

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | 4-Bromo-3-(iminomethyl)quinoline derivative |

| Hydrazine (H₂NNH₂) | Hydrazone | (E)-(4-bromoquinolin-3-yl)methylene)hydrazine |

| Hydroxylamine (B1172632) (H₂NOH) | Oxime | This compound oxime |

Oxidation and Reduction of the Aldehyde Moiety

The aldehyde group at the C3 position of this compound is a key site for chemical modifications, readily undergoing both oxidation and reduction to yield corresponding carboxylic acids and alcohols, respectively.

Oxidation: The aldehyde moiety can be efficiently oxidized to a carboxylic acid functional group, yielding 4-bromoquinoline-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. organic-chemistry.orglibretexts.orgyoutube.com Common laboratory reagents for this purpose include potassium dichromate(VI) in acidic solution or Oxone. organic-chemistry.orglibretexts.org The progress of the reaction with dichromate is often visually indicated by a color change from orange to green. libretexts.org The general transformation is outlined below:

Reaction Scheme: Oxidation of this compound

Reactant: this compound Reagent: Oxidizing agent (e.g., K₂Cr₂O₇/H₂SO₄) Product: 4-Bromoquinoline-3-carboxylic acid

This conversion is significant as it provides access to a class of compounds, quinoline-4-carboxylic acids, which are recognized for their diverse medicinal properties. nih.gov

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (4-bromoquinolin-3-yl)methanol. This is typically accomplished using hydride-based reducing agents. libretexts.org Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comchemguide.co.ukyoutube.comleah4sci.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uk

The table below summarizes typical conditions for the reduction of an aldehyde to a primary alcohol.

| Reagent | Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | Primary Alcohol |

Data derived from general principles of aldehyde reduction. libretexts.orgmasterorganicchemistry.comchemguide.co.uk

Reactions Involving the Quinoline Heterocyclic Core

Beyond the aldehyde group, the quinoline ring of this compound, particularly the bromine substituent at the C4 position, offers opportunities for further molecular elaboration through cyclization and functionalization reactions.

Cyclization Reactions Leading to Fused Systems

The presence of the aldehyde and the C4-bromo substituent makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. In reactions analogous to those of similar 4-chloroquinoline-3-carbaldehydes, the C4 position is susceptible to nucleophilic substitution, which can be followed by an intramolecular cyclization involving the aldehyde group. researchgate.net

For instance, a reaction with a bifunctional nucleophile can lead to the formation of a new ring fused to the quinoline core. One such example, drawn from the reactivity of a related dibromo-chloro-quinoline carbaldehyde, is the synthesis of a thieno[3,2-c]quinoline system. This reaction proceeds through a one-pot, base-promoted conjugate addition-elimination with a sulfur-based nucleophile, followed by cyclization. researchgate.net This strategy highlights the potential to construct complex polycyclic aromatic systems from this compound. Research has also demonstrated the synthesis of other fused systems like 11H-indeno[1,2-b]quinolin-11-ones from quinoline-3-carbaldehyde derivatives. rsc.org

Functionalization of Other Ring Positions

The bromine atom at the C4 position and the activated benzene (B151609) ring of the quinoline core are primary sites for further functionalization.

Substitution of the C4-Bromo Group: The C4-bromo substituent can be replaced through various cross-coupling reactions. Organometallic reactions, such as the Suzuki-Miyaura cross-coupling, are powerful tools for forming new carbon-carbon bonds. By reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base, the bromine atom can be substituted with an aryl group. nih.gov This reaction significantly enhances the molecular complexity and allows for the introduction of a wide range of substituents.

Electrophilic Substitution on the Benzene Ring: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents will influence the position of the incoming electrophile. Studies on the bromination of other substituted quinolines indicate that positions such as C5 and C7 are susceptible to electrophilic attack. acgpubs.orgresearchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Radical Processes in Quinoline Derivatization

While many reactions of quinolines proceed through ionic intermediates, some transformations can involve radical pathways. For example, the synthesis of certain fused quinoline systems, such as indenoquinolinones from quinoline-3-carbaldehydes, has been proposed to occur via a free radical mechanism. rsc.org Such mechanisms often involve radical initiators and proceed through a series of chain reactions, including initiation, propagation, and termination steps.

Catalytic Mechanisms in Organometallic Transformations

The Suzuki-Miyaura cross-coupling reaction, a key method for functionalizing the C4 position, proceeds through a well-established catalytic cycle involving a palladium catalyst.

The generally accepted mechanism consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic cycle allows for the efficient formation of new C-C bonds with high selectivity and functional group tolerance. nih.gov

Derivatization and Analog Synthesis

Preparation of Quinolyl-Substituted Derivatives

The introduction of aryl and vinyl substituents at the 4-position of the quinoline (B57606) ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.govrsc.org This reaction involves the coupling of the bromo-derivative with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. rsc.orginformahealthcare.com

While studies on the analogous 6,8-dibromo-4-chloroquinoline-3-carbaldehyde demonstrate the exhaustive substitution of all halogen atoms to produce 4,6,8-triarylquinoline-3-carbaldehydes, the principle is directly applicable to 4-bromoquinoline-3-carbaldehyde for selective C4-arylation. nih.govresearchgate.net The reaction typically employs a palladium catalyst like Palladium(II) chloride-bis(triphenylphosphine) (PdCl₂(PPh₃)₂) and a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃) to facilitate the catalytic cycle. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of 4-Arylquinoline-3-carbaldehydes (Analogous Reaction)

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Product | Ref |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | 4-Phenylquinoline-3-carbaldehyde | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | 4-(4-Methoxyphenyl)quinoline-3-carbaldehyde | nih.gov |

The data presented is based on analogous reactions with 6,8-dibromo-4-chloroquinoline-3-carbaldehyde where substitution at the 4-position is a key step.

Synthesis of Fused Heterocyclic Scaffolds from this compound as a Synthon

The bifunctional nature of this compound makes it an exceptional building block for the synthesis of polycyclic heteroaromatic systems. researchgate.net By engaging both the aldehyde and the bromo-group in cyclization reactions, a variety of heterocyclic rings can be fused onto the quinoline core.

A common strategy involves a two-step sequence: first, a condensation reaction at the aldehyde group, followed by an intramolecular cyclization involving the bromo-substituent. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields a quinoline hydrazone intermediate. mdpi.com This intermediate can then undergo intramolecular C-N bond formation, often catalyzed by palladium, to yield pyrazolo[4,3-c]quinolines. researchgate.net

Similarly, reaction with reagents like methyl thioglycolate can be used to construct thieno[3,2-c]quinoline systems. researchgate.net This involves a one-pot conjugate addition-elimination and subsequent cyclization. These fused systems are of significant interest due to their structural similarity to biologically active compounds.

Table 2: Synthesis of Fused Heterocycles from Halo-Quinoline-3-Carbaldehydes (Analogous Reactions)

| Starting Material | Reagent(s) | Fused Heterocycle Product | Ref |

|---|---|---|---|

| 4-Chloroquinoline-3-carbaldehyde hydrazone | Pd Catalyst | 1H-Pyrazolo[4,3-c]quinoline | researchgate.net |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl Mercaptoacetate | Methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate | researchgate.net |

Elaboration of Complex Quinoline-Based Architectures

Beyond simple substitution and fusion, this compound serves as a scaffold for creating more elaborate molecular architectures. These transformations often involve modifying the carbaldehyde group to extend the quinoline's conjugated system or introduce new functionalities.

One such method is the Wittig reaction, which converts the aldehyde group into an alkene. organic-chemistry.orgmasterorganicchemistry.com By reacting this compound with a phosphorus ylide (e.g., benzyltriphenylphosphonium (B107652) chloride), a 4-bromo-3-styrylquinoline can be synthesized. researchgate.netmdpi.com This reaction effectively elongates the side chain at the 3-position, creating a conjugated system with interesting photophysical properties. nih.gov The Wittig reaction proceeds via the formation of an oxaphosphetane intermediate, which then collapses to form the stable triphenylphosphine (B44618) oxide and the desired alkene. organic-chemistry.orgudel.edu

Another approach to building complexity is through carbonylative cross-coupling reactions. A carbonylative Suzuki coupling, for instance, can introduce a carbonyl group between the quinoline C4 position and an aryl group, forming a 4-aroyl-quinoline-3-carbaldehyde. nih.gov This adds a ketone functionality, providing another site for further chemical modification.

Table 3: Elaboration Reactions on Quinoline-3-Carbaldehyde Scaffolds (Analogous Reactions)

| Reaction Type | Starting Material | Reagent | Product Type | Ref |

|---|---|---|---|---|

| Wittig Reaction | 4-Chloroquinoline-3-carbaldehyde | Benzylide | (E)-3-Styryl-4-chloroquinoline | researchgate.netmdpi.com |

| Suzuki Coupling | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic Acids (excess) | 4,6,8-Triarylquinoline-3-carbaldehyde | nih.govresearchgate.net |

| Reduction | 4,6,8-Triarylquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) | (4,6,8-Triarylquinolin-3-yl)methanol | nih.govresearchgate.net |

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-Bromoquinoline-3-carbaldehyde. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecule's structure.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline (B57606) ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position, being adjacent to the nitrogen atom and the aldehyde-bearing carbon, is anticipated to be significantly deshielded. The protons on the benzo-fused ring (H5, H6, H7, and H8) will show signals in the aromatic region, with their exact shifts and multiplicities determined by their position relative to the bromine atom and the heterocyclic ring. For instance, based on data from the related compound 4-bromoquinoline, the proton at C2 would be expected around δ 8.7 ppm.

The ¹³C NMR spectrum will corroborate the structure by showing distinct signals for each carbon atom. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically appearing around 190 ppm. The carbons of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbon atom bonded to the bromine (C4) will have its chemical shift influenced by the halogen's electronegativity and is expected to be in the range of 120-130 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 9.8 - 10.5 (s) | 190 - 195 |

| C2-H | 8.7 - 9.0 (s) | 150 - 155 |

| C3 | - | 135 - 140 |

| C4 | - | 120 - 130 |

| C5-H | 8.0 - 8.3 (d) | 128 - 132 |

| C6-H | 7.6 - 7.9 (t) | 125 - 129 |

| C7-H | 7.8 - 8.1 (t) | 129 - 133 |

| C8-H | 8.1 - 8.4 (d) | 127 - 131 |

| C4a | - | 147 - 151 |

| C8a | - | 127 - 131 |

Vibrational Spectroscopy (FT-IR) in Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation.

The most characteristic absorption band in the FT-IR spectrum of this compound will be the strong C=O stretching vibration of the aldehyde group, which is expected in the region of 1690-1715 cm⁻¹. The precise frequency can be influenced by conjugation with the quinoline ring. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic C-H stretching vibrations of the quinoline ring will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system will produce a series of sharp absorption bands in the 1450-1620 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

Table 2: Expected FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2810 - 2850 and 2710 - 2750 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Aromatic C=C & C=N | Stretch | 1450 - 1620 | Medium to Strong |

| C-Br | Stretch | 500 - 650 | Medium to Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the chromophoric system of this compound. The extended π-conjugated system of the quinoline ring, coupled with the aldehyde and bromo substituents, gives rise to characteristic absorption bands.

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The quinoline moiety itself typically exhibits strong absorptions below 350 nm. The presence of the aldehyde group, which extends the conjugation, is likely to cause a bathochromic (red) shift of these absorptions to longer wavelengths. The n→π* transition of the carbonyl group is expected to appear as a weaker, longer-wavelength absorption band. In solvents of varying polarity, shifts in the absorption maxima can provide information about the nature of the electronic transitions.

While not always observed, the compound may also exhibit fluorescence. If fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band, with the emission maximum at a longer wavelength (Stokes shift).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Note: Values are solvent-dependent.)

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π* (Quinoline) | 250 - 290 | High |

| π→π* (Conjugated System) | 300 - 350 | High |

| n→π* (Carbonyl) | > 350 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of this compound.

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₆BrNO). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern will likely involve the loss of the aldehyde group (-CHO), bromine atom (-Br), and potentially the cleavage of the quinoline ring, providing further structural confirmation.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Interpretation |

| [C₁₀H₆⁷⁹BrNO]⁺ | 235 | Molecular Ion ([M]⁺) |

| [C₁₀H₆⁸¹BrNO]⁺ | 237 | Molecular Ion ([M+2]⁺) |

| [C₁₀H₅⁷⁹BrNO]⁺ | 234 | Loss of H from aldehyde |

| [C₉H₆⁷⁹BrN]⁺ | 207 | Loss of CHO |

| [C₁₀H₆NO]⁺ | 156 | Loss of Br |

| [C₉H₆N]⁺ | 128 | Loss of Br and CHO |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. A single-crystal X-ray diffraction study would yield detailed data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure would confirm the planarity of the quinoline ring system and the orientation of the aldehyde group relative to the ring. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking between the aromatic rings or weak hydrogen bonds involving the aldehyde oxygen. This information is crucial for understanding the solid-state properties of the compound. As of the current literature survey, a specific crystal structure for this compound has not been reported, but analysis of similar structures suggests that such interactions would be likely.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Such studies on quinoline (B57606) derivatives are instrumental in understanding their geometry, stability, and electronic characteristics. While specific published DFT data for 4-Bromoquinoline-3-carbaldehyde is scarce, analysis of closely related isomers like 4-bromoquinoline-2-carboxaldehyde provides a strong framework for the expected findings.

The initial step in a DFT study involves optimizing the molecular geometry to find the most stable conformation. For this compound, the primary conformational freedom lies in the orientation of the carbaldehyde (-CHO) group relative to the quinoline ring.

Computational analysis would involve rotating the C-C bond between the quinoline ring and the aldehyde group to map the potential energy surface. This process identifies the global minimum energy conformation, which is typically a planar structure where the aldehyde group is coplanar with the quinoline ring to maximize electronic conjugation. The energetics of any non-planar transition states or local minima would also be determined, revealing the energy barriers for rotation. The most stable conformer is essential for ensuring the accuracy of all subsequent electronic property calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jscimedcentral.comyoutube.com The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov

HOMO: For a molecule like this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system.

LUMO: The LUMO is anticipated to be localized on the quinoline ring as well, but with significant contributions from the electron-withdrawing carbaldehyde group.

Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 | LUMO-HOMO energy difference, indicating kinetic stability |

The distribution of electron density within a molecule is key to understanding its electrostatic interactions and identifying reactive sites. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge landscape. In this compound, the electronegative nitrogen atom in the quinoline ring and the oxygen atom of the aldehyde group would appear as regions of negative potential (red), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and protons on the aromatic ring would show positive potential (blue), marking them as potential sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactivity.

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity of a species to accept electrons. |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking is a primary method used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target. nih.gov The process is methodological and involves several key steps: jscimedcentral.comyoutube.com

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand, this compound, is built and its geometry is optimized to its lowest energy state.

Binding Site Identification: The active site, the region on the receptor where the ligand is expected to bind, is defined. This can be based on the location of a co-crystallized native ligand or predicted using cavity detection algorithms. jscimedcentral.com

Conformational Sampling (Search Algorithm): A search algorithm systematically explores the vast conformational space of the ligand within the defined binding site. nih.gov It generates a multitude of possible binding poses by rotating the ligand's rotatable bonds and translating and rotating the entire molecule.

Scoring and Ranking: Each generated pose is evaluated by a scoring function, which calculates a score representing the binding affinity (e.g., in kcal/mol). youtube.com This function estimates the free energy of binding by considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. jscimedcentral.com The poses are then ranked, with the lowest energy score typically indicating the most favorable binding mode. youtube.com

Analysis of Results: The top-ranked poses are analyzed to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex. nih.gov

This in silico approach allows for the rapid screening of compounds and provides crucial hypotheses about the mechanism of action, guiding further experimental validation. nih.gov

Reaction Mechanism Prediction and Validation through Computational Chemistry

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions, including the synthesis of complex molecules like quinolines. grnjournal.us By modeling reactants, products, and transition states, researchers can predict the most likely reaction mechanism and understand the factors controlling selectivity. rsc.org

For the synthesis of a substituted quinoline like this compound, computational studies can investigate various established synthetic routes, such as the Skraup, Doebner-von Miller, or Friedländer synthesis. The general computational approach involves:

Mapping the Reaction Pathway: Potential energy surfaces are calculated to map the entire reaction coordinate from reactants to products.

Locating Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure and energy of the TS are critical, as the activation energy (the energy difference between the reactants and the TS) determines the reaction rate.

Calculating Activation Energies: DFT calculations provide the activation energies for different potential pathways. The pathway with the lowest activation energy is predicted to be the most favorable kinetically. For example, in a reaction involving quinoline, DFT calculations have been used to determine that hydroxyl radical attack is nearly barrierless at most carbon positions but faces a significant energy barrier at the C2 position. nih.gov

Validating the Mechanism: The computational predictions, such as the major product, regioselectivity, and stereoselectivity, can be compared with experimental results. Agreement between computational and experimental data provides strong validation for the proposed mechanism. rsc.org This synergy accelerates the development of more efficient and selective synthetic methods. mdpi.com

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate for Diverse Chemical Scaffolds

The utility of 4-bromoquinoline-3-carbaldehyde as a versatile intermediate is rooted in the distinct reactivity of its functional groups. The aldehyde group at the 3-position serves as an electrophilic center, readily participating in condensation reactions, while the bromine atom at the 4-position is susceptible to a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This orthogonal reactivity makes it an ideal precursor for constructing diverse heterocyclic systems.

Analogous compounds, such as 2-chloroquinoline-3-carbaldehydes and 4-chloroquinoline-3-carbaldehydes, have been extensively used to build complex heterocyclic systems, highlighting the synthetic potential of the halogenated quinoline-3-carbaldehyde scaffold. rsc.org For instance, the aldehyde functionality can be transformed into a cyano group, which can then be reduced to an amine, demonstrating the aldehyde as a gateway to other functional groups. rsc.org

The bromo- and aldehyde substituents can be involved in reactions to produce fused heterocyclic systems. Research on similar β-chlorovinylaldehydes, like 2/4-chloroquinoline-3-carbaldehydes, has shown their successful application in synthesizing angular and linear azoloquinolines, such as tetrazolo[1,5-a]quinolines and pyrazolo[3,4-b]quinolines. rsc.orgresearchgate.net These transformations underscore the potential of this compound to act as a key intermediate in generating a library of novel heterocyclic scaffolds.

Table 1: Representative Transformations of Halogenated Quinoline-3-Carbaldehydes

| Starting Material Analogue | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine (B178648) hydrate (B1144303) | 3-Amino-1H-pyrazolo[3,4-b]quinoline | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Sodium azide | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Phenyl hydrazine | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.org |

Building Block for the Construction of Complex Molecules

The defined and predictable reactivity of this compound makes it an essential building block for the systematic construction of complex molecular architectures. Its quinoline (B57606) core is a prevalent feature in many biologically active compounds and functional materials, making it a desirable starting point for synthetic endeavors.

A key strategy for elaborating the structure of halogenated quinoline-3-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction. Although research directly on the 4-bromo derivative is specific, extensive work on analogous compounds like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde demonstrates the principle. In these reactions, the halogen atoms are substituted with various aryl groups using boronic acids in the presence of a palladium catalyst. nih.gov This method allows for the precise installation of multiple aryl substituents, leading to the formation of complex polyarylquinolines. nih.gov

Furthermore, the aldehyde group can participate in Wittig reactions to introduce styryl moieties or can be used in condensation reactions to link with other molecules. For example, 4-chloroquinoline-3-carbaldehydes have been used in Wittig reactions with benzylic ylides to produce (E)-3-styryl-4-quinolones after hydrolysis. researchgate.net These reactions showcase the capability to extend the π-conjugated system of the quinoline core, a crucial step in building molecules for materials science applications.

Table 2: Synthesis of Complex Molecules from Related Quinoline-3-Carbaldehydes

| Starting Material Analogue | Reaction Type | Key Reagents | Resulting Complex Molecule | Reference |

|---|---|---|---|---|

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Suzuki-Miyaura Coupling | Phenylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehydes | nih.gov |

| 4-Chloroquinoline-3-carbaldehyde | Wittig Reaction | Benzylic ylides | (E)-3-Styryl-4-quinolone (after hydrolysis) | researchgate.net |

Contribution to the Design and Synthesis of Advanced Functional Materials

The synthesis of advanced functional materials often relies on molecules with specific electronic and photophysical properties. wiley.comresearchgate.net this compound serves as a valuable precursor in this area due to the electronic nature of the quinoline system, which can be finely tuned through chemical synthesis.

The quinoline framework itself can act as an electron-acceptor. By using reactions like the Suzuki-Miyaura coupling to attach electron-donating aryl groups at the 4-position (by replacing the bromine), it is possible to create donor-π-acceptor (D-π-A) systems. nih.gov Such systems are known for their interesting photophysical properties, including intramolecular charge transfer (ICT), which are essential for applications in optoelectronics and as fluorescent probes. nih.gov

The transformation of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde into various 4,6,8-triarylquinoline-3-carbaldehydes and their subsequent derivatives has been shown to produce compounds with notable absorption and emission spectra, indicating their potential as chromophores. nih.gov These polyarylquinoline-based compounds are recognized as important components in optoelectronic materials and can serve as π-conjugated bridges in nonlinear optical polymers. nih.gov The synthetic accessibility and versatility of this compound, therefore, position it as a key building block for the rational design of next-generation functional organic materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing quinolines and their derivatives is a key area of ongoing research. researchgate.netijpsjournal.com Green chemistry principles, such as the use of water as a solvent, microwave-assisted synthesis, and the development of eco-friendly catalysts, are being increasingly applied to minimize waste and energy consumption. researchgate.netijpsjournal.comresearchgate.net

Current synthetic approaches to quinolines include traditional methods like the Skraup, Friedländer, and Doebner-von Miller reactions, as well as more modern techniques involving nanocatalysts and one-pot strategies. researchgate.netnih.gov For instance, nanocatalysts have shown promise in producing quinoline (B57606) derivatives with good yields and the potential for catalyst recycling. nih.gov

Future research will likely focus on refining these green methodologies for the specific synthesis of 4-bromoquinoline-3-carbaldehyde. This includes exploring novel catalysts, such as p-toluenesulfonic acid and para-sulfonic acid calix nih.govarene, and catalyst-free techniques to improve efficiency and sustainability. researchgate.net The goal is to develop scalable and cost-effective synthetic routes that adhere to the principles of green chemistry.

Exploration of Undiscovered Reactivity Profiles

The presence of both a bromine atom and an aldehyde group on the quinoline scaffold of this compound suggests a rich and varied reactivity that is yet to be fully explored. The aldehyde group is a versatile handle for various transformations, while the bromine atom can participate in a range of cross-coupling reactions.

For example, the related compound 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been successfully used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create complex triarylquinoline derivatives. nih.gov This suggests that 4-b-bromoquinoline-3-carbaldehyde could be a valuable substrate for similar transformations, allowing for the introduction of diverse aryl and vinyl groups.

Future investigations should systematically explore the reactivity of both the aldehyde and the bromo-substituents. This could involve studying its behavior in various named reactions, exploring its potential in cycloaddition reactions, and investigating its utility in the synthesis of novel heterocyclic systems. A deeper understanding of its reactivity will expand its applications as a synthetic intermediate.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. rsc.orgthieme-connect.com These strategies are highly desirable for the rapid construction of complex molecules from simple starting materials.

Quinoline-3-carbaldehydes have already been utilized in MCRs to produce fused heterocyclic systems. rsc.orgresearchgate.net For example, a microwave-assisted MCR involving 4-hydroxycoumarin, aldehydes, and aromatic amines has been developed to synthesize coumarin-fused dihydroquinolines. rsc.org Another example is a three-component reaction of 2-chloroquinoline-3-carbaldehyde (B1585622), a cyclohexanedione, and barbituric acid to form four-ring annulated systems. thieme-connect.com

Future research should focus on designing and implementing cascade and multicomponent reactions that specifically incorporate this compound. This could lead to the efficient synthesis of novel polycyclic and spirocyclic compounds with potential biological or material applications. The development of such reactions would represent a significant step forward in the synthetic utility of this compound.

Advanced Spectroscopic and Computational Characterization of Derivatives

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and designing new applications. Advanced spectroscopic techniques, such as UV-Vis, FT-IR, NMR, and mass spectrometry, are essential for characterizing these compounds. eurekaselect.comresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into molecular structure, electronic properties, and reaction mechanisms. eurekaselect.comresearchgate.net For the related compound 4-bromoquinoline-2-carboxaldehyde, DFT studies have been used to understand its stability and electronic characteristics, suggesting its potential in drug design. eurekaselect.comresearchgate.net

Future work should involve a comprehensive spectroscopic and computational analysis of a wide range of derivatives synthesized from this compound. This will not only confirm their structures but also provide a deeper understanding of structure-property relationships. For instance, studies on 4,6,8-triarylquinoline-3-carbaldehyde derivatives have revealed how different substituents influence their photophysical properties, such as absorption and emission spectra. researchgate.netmdpi.com

Potential for Catalyst Development and Mechanistic Insights

The quinoline scaffold is a known ligand in transition metal catalysis. The unique electronic properties of this compound and its derivatives could make them interesting candidates for the development of novel catalysts.

Mechanistic studies of reactions involving quinoline aldehydes can provide fundamental insights into reaction pathways. For example, mechanistic investigations into the B(C6F5)3-initiated reaction of aldehydes, anilines, and alkynes to form substituted quinolines have revealed the role of the catalyst and the reaction intermediates. researchgate.net

Future research could explore the use of this compound and its derivatives as ligands in various catalytic transformations. Furthermore, detailed mechanistic studies of its reactions will be crucial for optimizing reaction conditions and expanding the synthetic scope. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromoquinoline-3-carbaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or bromination of precursor quinoline derivatives. A common approach involves brominating 3-carbaldehyde-substituted quinolines using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide at 80°C). Yield optimization requires monitoring reaction time, temperature, and stoichiometry. For example, excess brominating agents may lead to di-substitution, necessitating purification via column chromatography (hexane/ethyl acetate gradients). Characterization by -NMR and LC-MS confirms product identity and purity .

Q. How can researchers safely handle this compound given limited toxicological data?

Methodological Answer: While specific toxicological data for this compound is sparse, its structural analogs (e.g., brominated aldehydes) suggest acute hazards. Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store in airtight containers under inert atmospheres (argon/nitrogen) to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

- - and -NMR : To confirm aldehyde proton resonance (~9.8–10.2 ppm) and bromine-induced deshielding effects.

- FT-IR : Detect C=O stretches (~1680–1700 cm) and C-Br vibrations (~550–650 cm).

- X-ray crystallography : Resolve crystal structures using SHELX programs for refinement, particularly to study halogen bonding interactions .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved when crystallographic data conflicts with computational models?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic motion in solution. Cross-validate results using:

Q. What strategies mitigate contradictions in bioactivity data when testing this compound against enzyme targets?

Methodological Answer: Contradictions may stem from assay conditions (pH, ionic strength) or Schiff base stability. Implement:

- Pre-equilibrium dialysis : Remove unreacted aldehyde before enzymatic assays to avoid non-specific binding.

- Kinetic studies : Monitor time-dependent inhibition (e.g., IC shifts) to distinguish covalent vs. reversible binding.

- Molecular docking : Compare binding poses (AutoDock Vina) with X-ray structures of enzyme-aldehyde adducts .

Q. How does the bromine substituent at the 4-position influence the reactivity of this compound compared to chloro or methyl analogs?

Methodological Answer: Bromine’s electronegativity and polarizability enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., with amines to form imines). Comparative studies with 4-chloro or 4-methyl analogs reveal:

- Higher reaction rates : Bromine’s leaving-group ability accelerates substitution reactions.

- Redox sensitivity : Brominated derivatives exhibit distinct electrochemical profiles (cyclic voltammetry) due to heavier atom effects .

Q. What methodologies enable the scalable synthesis of this compound while minimizing hazardous byproducts?

Methodological Answer:

- Flow chemistry : Continuous bromination reduces exothermic risks and improves mixing.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

- In-line analytics : Use UV-Vis or Raman spectroscopy for real-time monitoring of bromine consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.